Acebutolol-Verunreinigung H

Übersicht

Beschreibung

An analogue of acebutolol

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Qualitätskontrolle

Acebutolol-Verunreinigung H wird in der pharmazeutischen Industrie als Referenzstandard verwendet {svg_1}. Die Untersuchung von Verunreinigungen in Acebutolol ist entscheidend für die Forschung, Optimierung und Qualitätskontrolle von Arzneimitteln {svg_2}.

This compound wird verwendet, um sicherzustellen, dass der Herstellungsprozess keine unerwünschten Verunreinigungen einbringt, die die Integrität des Endprodukts beeinträchtigen könnten {svg_3}.

Arzneimittellagerung

Während der Lagerung von Arzneimitteln ist es wichtig, die Bildung von Verunreinigungen zu minimieren {svg_4}. This compound kann verwendet werden, um die Stabilität von Arzneimitteln während der Lagerung zu überwachen {svg_5}.

Klinische Anwendungen

this compound wird in klinischen Anwendungen verwendet, um die Sicherheit und Wirksamkeit von Arzneimitteln zu gewährleisten {svg_6}. Es hilft bei der Identifizierung möglicher Nebenwirkungen, die durch Verunreinigungen verursacht werden {svg_7}.

Forschung und Entwicklung

this compound wird in der Forschung und Entwicklung verwendet, um neue Arzneimittelformulierungen zu erforschen und bestehende zu verbessern {svg_8}. Es hilft, die Auswirkungen von Verunreinigungen auf die Leistung von Arzneimitteln zu verstehen {svg_9}.

Gesetzliche Vorschriften

this compound wird verwendet, um die von Organisationen wie der Europäischen Pharmakopöe festgelegten gesetzlichen Standards einzuhalten {svg_10}.

Wirkmechanismus

Mode of Action

Acebutolol Impurity H is a selective β1-receptor antagonist . It blocks these receptors, thereby lowering the heart rate and blood pressure . This action is essentially the reverse effect of epinephrine . It is also considered a partial agonist due to its intrinsic sympathomimetic activity (ISA), providing a low level of β stimulation at rest but acting as a typical β receptor blocker during high sympathetic activity .

Pharmacokinetics

It is known that acebutolol, the parent compound, has lipophilic properties and can cross the blood-brain barrier . This suggests that Acebutolol Impurity H may have similar properties. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Acebutolol Impurity H.

Result of Action

The primary result of Acebutolol Impurity H’s action is a reduction in heart rate and blood pressure . This can be beneficial in conditions such as hypertension and arrhythmias . By reducing the workload on the heart, it can help prevent conditions such as heart failure and myocardial infarction .

Eigenschaften

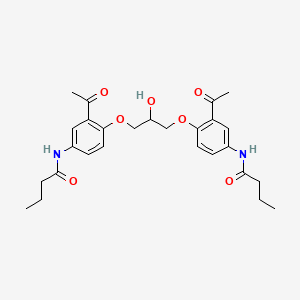

IUPAC Name |

N-[3-acetyl-4-[3-[2-acetyl-4-(butanoylamino)phenoxy]-2-hydroxypropoxy]phenyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O7/c1-5-7-26(33)28-19-9-11-24(22(13-19)17(3)30)35-15-21(32)16-36-25-12-10-20(14-23(25)18(4)31)29-27(34)8-6-2/h9-14,21,32H,5-8,15-16H2,1-4H3,(H,28,33)(H,29,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBONHQVMSZXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C=C1)OCC(COC2=C(C=C(C=C2)NC(=O)CCC)C(=O)C)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00157881 | |

| Record name | 1,3-Bis(2-acetyl- 4-butyramidophenoxy)-2-hydroxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329613-31-1 | |

| Record name | 1,3-Bis(2-acetyl- 4-butyramidophenoxy)-2-hydroxypropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1329613311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Bis(2-acetyl- 4-butyramidophenoxy)-2-hydroxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-ACETYL-4-(3-(2-ACETYL-4-(BUTANOYLAMINO)PHENOXY)-2-HYDROXYPROPOXY)PHENYL)BUTANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S2RD291K0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

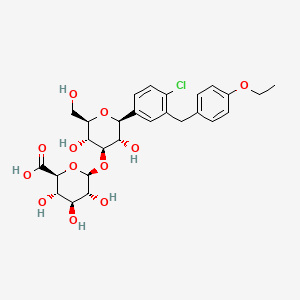

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

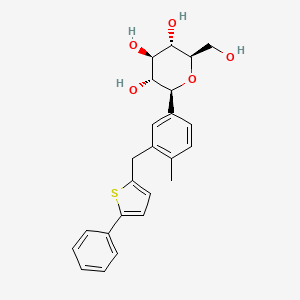

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S,3R,4R,5R)-1-[3-[4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl]-4-chlorophenyl]-1,2,3,4,5,6-hexanehexaol](/img/structure/B600852.png)